molecular formula C22H14N2O2 B14717897 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione CAS No. 15315-18-1

6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione

Cat. No.: B14717897
CAS No.: 15315-18-1
M. Wt: 338.4 g/mol
InChI Key: RFRQLHAASBLMJW-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione typically involves multi-step organic reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes. The reactions are catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis via Michael addition and [3+2] cycloaddition . The reaction conditions often include the use of 4-dimethylaminopyridine (DMAP) as a base and (diacetoxyiodo)benzene (PIDA) as an oxidant in toluene at room temperature .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthesis processes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogens, alkyl groups, and nitro groups can be introduced using reagents like halogens (Cl₂, Br₂), alkyl halides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is unique due to its specific ring structure and the presence of both amino and keto functional groups

Properties

CAS No.

15315-18-1

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

6-(2-aminophenyl)indeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C22H14N2O2/c23-17-11-5-6-12-18(17)24-20-14-8-2-3-9-15(14)21(25)19(20)13-7-1-4-10-16(13)22(24)26/h1-12H,23H2

InChI Key

RFRQLHAASBLMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)C5=CC=CC=C5N

Origin of Product

United States

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